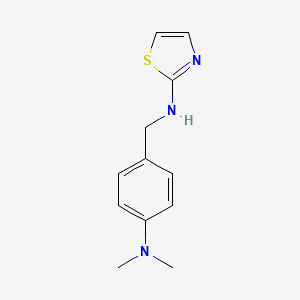

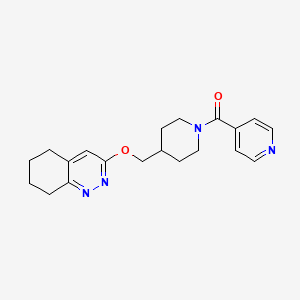

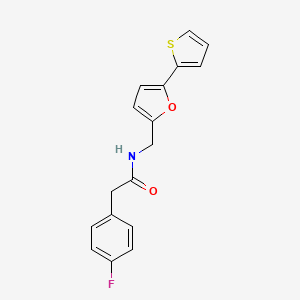

![molecular formula C10H17NO2 B2380805 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2327232-33-5](/img/structure/B2380805.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone” is a derivative of the 8-azabicyclo[3.2.1]octane structure . It contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 1 tertiary amide .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process involves the use of a rhodium (II) complex/chiral Lewis acid binary system .Molecular Structure Analysis

The molecular structure of the compound includes a bicyclic ring with a methoxy group attached . The structure also contains a ketone functional group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it has been reported that 8-azabicyclo[3.2.1]octanes can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .Aplicaciones Científicas De Investigación

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, several approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Asymmetric Cycloadditions

Researchers have explored the synthesis of optically active 8-oxabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions. These reactions involve diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, utilizing a rhodium(II) complex/chiral Lewis acid binary system. The resulting compounds exhibit high diastereo- and enantioselectivities. Interestingly, the exo/endo selectivity can switch depending on the diazo substrates used .

Nematicidal Activity

Derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides , novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones were synthesized through isocyanide insertion reactions. These compounds were evaluated for their activity against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita). Understanding their nematicidal properties contributes to pest control research .

Direcciones Futuras

The bicyclic ring of tropane [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane] is the functional core of pharmaceutically important alkaloids, such as atropine, hyoscyamine, scopolamine, cocaine, and others . Therefore, the study and development of its derivatives, including “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone”, have significant potential in the field of medicinal chemistry .

Propiedades

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)11-8-3-4-9(11)6-10(5-8)13-2/h8-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPAVVOHEBRDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCC1CC(C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

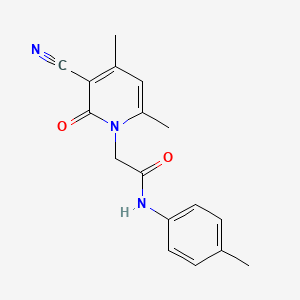

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)

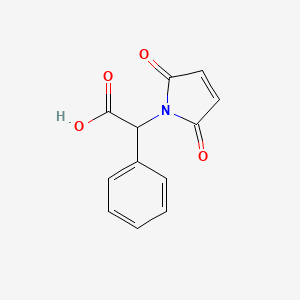

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)

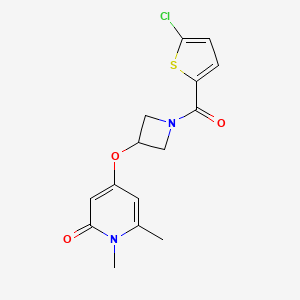

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)